REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:17][CH2:18][CH2:19][CH3:20])[C:6](=[O:16])[CH2:7][O:8]CC1C=CC=CC=1)[CH2:2][CH2:3][CH3:4]>C(O)C.[Pd].[C]>[CH2:1]([N:5]([CH2:17][CH2:18][CH2:19][CH3:20])[C:6](=[O:16])[CH2:7][OH:8])[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
N,N-di-n-butyl-2-benzyloxyacetamide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(C(COCC1=CC=CC=C1)=O)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Pd carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under a hydrogen atmosphere for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(C(CO)=O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |